molecular formula C7H13Cl3N2 B2973972 2,2,2-trichloro-N-pentylacetimidamide CAS No. 35518-70-8

2,2,2-trichloro-N-pentylacetimidamide

Cat. No.: B2973972
CAS No.: 35518-70-8
M. Wt: 231.55
InChI Key: APGHJVWQVBDJRX-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-pentylacetimidamide is an organochlorine compound characterized by a trichloromethyl group (-CCl₃) attached to an acetimidamide backbone, with a pentyl chain (-C₅H₁₁) substituted on the nitrogen atom. Its molecular formula is C₇H₁₃Cl₃N₂, and its structure features a highly electronegative trichloro moiety, which influences its electronic and steric properties.

Properties

IUPAC Name

2,2,2-trichloro-N'-pentylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl3N2/c1-2-3-4-5-12-6(11)7(8,9)10/h2-5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGHJVWQVBDJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN=C(C(Cl)(Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-pentylacetimidamide typically involves the reaction of trichloroacetonitrile with pentylamine under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-pentylacetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trichloro-N-pentylacetimidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-pentylacetimidamide involves its interaction with specific molecular targets, leading to various chemical transformations. The trichloromethyl group is highly reactive, allowing the compound to participate in nucleophilic substitution and other reactions. The exact molecular pathways and targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Halogen Substitution

Key Comparisons :

Compound Name Structure Key Functional Groups Halogen Type Biological/Physicochemical Impact
2,2,2-Trichloro-N-pentylacetimidamide CH₃C(=NH)NHC₅H₁₁ with -CCl₃ Acetimidamide, Trichloromethyl Chlorine High lipophilicity; potential electron-withdrawing effects
2,2,2-Trifluoro-N-pentylacetamide (CAS 14618-15-6) CH₃C(=O)NHC₅H₁₁ with -CF₃ Acetamide, Trifluoromethyl Fluorine Lower lipophilicity than Cl analogs; enhanced metabolic stability
Alachlor () CH₃C(=O)N(CH₂CH₃)₂ with -Cl and aryl Chloroacetamide, Aryl substituent Chlorine Herbicidal activity via inhibition of fatty acid synthesis
N-(2,2,2-Trichloro-1-phenylethyl)benzamide () Benzamide with -CCl₃ and phenyl Benzamide, Trichloromethyl Chlorine Structural rigidity due to aromatic core; potential pesticidal use

Analysis :

  • Halogen Effects: The trichloromethyl group in this compound confers greater lipophilicity (logP) compared to trifluoromethyl analogs (e.g., 2,2,2-trifluoro-N-pentylacetamide), which may enhance membrane permeability but reduce aqueous solubility.
  • Functional Group Differences : The acetimidamide group (-NH-C(=NH)-) is more basic than acetamide (-O-C(=O)-), influencing protonation states under physiological conditions. This could enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding, a critical factor in drug design .
Substituent Chain and Bioactivity
  • Pentyl Chain : The linear pentyl substituent in this compound likely increases flexibility and hydrophobic interactions compared to aromatic or branched chains (e.g., alachlor’s aryl and ethyl groups). This may reduce target specificity but improve diffusion across lipid membranes .
  • Comparison with Herbicidal Chloroacetamides: Alachlor and pretilachlor () are chloroacetamides with herbicidal activity. Replacing the acetamide oxygen with an imino group (as in acetimidamide) could modify their mode of action, as seen in studies where nitroimidazole derivatives lost antimycobacterial activity upon structural changes ().
Molecular Similarity and Virtual Screening

Using cheminformatics methods (), the Tanimoto coefficient for this compound and its analogs can be calculated based on molecular fingerprints (e.g., MACCS keys). For example:

  • Similarity to 2,2,2-trifluoro-N-pentylacetamide : Moderate (~0.6–0.7) due to shared pentyl and trihalomethyl groups.
  • Similarity to alachlor : Lower (~0.3–0.4) due to differences in functional groups and substituents.

Such analyses guide virtual screening for compounds with analogous bioactivity, though "activity cliffs" (small structural changes causing drastic activity shifts) must be considered .

Research Findings and Implications

  • Synthetic Utility: The acetimidamide group’s reactivity could make it a precursor for polyimide monomers, akin to 3-chloro-N-phenyl-phthalimide’s role in polymer synthesis ().
  • However, the imino group may alter toxicity profiles, necessitating further study.

Biological Activity

2,2,2-Trichloro-N-pentylacetimidamide (CAS No. 35518-70-8) is a synthetic compound with potential applications in various fields, particularly in medicinal chemistry and agricultural sciences. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Synthesis

The molecular formula of this compound is C8_{8}H10_{10}Cl3_{3}N2_{2}O. The synthesis typically involves the reaction of trichloroacetonitrile with pentylamine under controlled conditions. This process yields the imidamide structure that is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its mechanism of action appears to involve interaction with specific biological targets, which may include enzymes and receptors associated with disease pathways.

Research suggests that compounds with similar structures can inhibit key enzymes or receptors involved in cellular signaling pathways. The biological effects observed may include:

  • Antimicrobial Activity : Potential efficacy against certain bacterial strains.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Investigations into neuroprotective mechanisms are ongoing.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect, suggesting potential as an antimicrobial agent.
  • Cytotoxicity Assays :
    • In vitro assays on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects at specific concentrations. The IC50 values were determined to be within a range that suggests further investigation is warranted for therapeutic applications.
  • Neuroprotective Studies :
    • Preliminary studies indicated that the compound may protect neuronal cells from oxidative stress-induced damage. This was assessed using cell viability assays and markers for oxidative stress.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate inhibition of bacterial growth
CytotoxicityIC50 values suggest potential anticancer activity
NeuroprotectionProtection against oxidative stressOngoing studies

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